molecular formula C9H18N2 B1266471 3-(Dipropylamino)propanenitrile CAS No. 20732-22-3

3-(Dipropylamino)propanenitrile

Cat. No. B1266471
CAS RN: 20732-22-3
M. Wt: 154.25 g/mol
InChI Key: TXKWRPYUNDNNMI-UHFFFAOYSA-N
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Description

3-(Dipropylamino)propanenitrile is an organic compound with the molecular formula C9H18N2. It has a molecular weight of 154.26 . This compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for 3-(Dipropylamino)propanenitrile is 1S/C9H18N2/c1-3-7-11(8-4-2)9-5-6-10/h3-5,7-9H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

3-(Dipropylamino)propanenitrile is a liquid at room temperature . It has a density of approximately 0.9 g/cm³ . The boiling point is estimated to be 251.7±13.0 °C at 760 mmHg . The compound has a molar refractivity of 47.4±0.3 cm³ .

Scientific Research Applications

Synthesis Applications

  • Synthesis of 3-Methyl-7-dipropylamino-1,4-benzoxazin-2-one : 3-(Dipropylamino)propanenitrile is utilized in the synthesis of complex organic compounds. For instance, 5-Dipropylamino-2-nitrosophenol, synthesized from m-aminophenol (using N-alkylation and nitrosation), is then transformed into 3-methyl-7-dipropylamino-1,4-benzoxazin-2-one through reduction and cyclization processes. This showcases the compound's versatility in organic synthesis (Cai Chun, 2003).

Chemical Degradation Studies

  • Degradation in Aqueous Solutions : Research involving the degradation of similar nitriles, like 3,3'-iminobis-propanenitrile, offers insights into environmental and chemical safety. These studies explore the influence of various factors like pH value and the role of granular activated carbon in degradation processes (B. Lai et al., 2013).

Crystallography and Material Science

  • Crystal Structure Analysis : 3-(Dipropylamino)propanenitrile derivatives have been studied for their crystal structures. Such analyses provide valuable insights into molecular geometry and intermolecular interactions, which are crucial for material science and drug design (Sakshi Sharma et al., 2014).

Electrochemistry and Battery Technology

  • Electrolytes for Lithium-Ion Batteries : Research on nitrile-functionalized compounds, including similar nitriles to 3-(Dipropylamino)propanenitrile, has been conducted to develop safer electrolytes for lithium-ion batteries. These studies focus on creating non-flammable and efficient electrolytes, highlighting the potential of such compounds in advancing battery technology (Yi Liu et al., 2016).

Biomedical Research

  • Biocompatible Polymer Development : Research involving similar nitriles has led to the development of biocompatible polymers. These polymers are used in various biomedical applications, such as sensors and imaging, demonstrating the potential of 3-(Dipropylamino)propanenitrile in this field (M. Mahapatra et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H311, H317, H319, and H350 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation and may be carcinogenic .

properties

IUPAC Name

3-(dipropylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-3-7-11(8-4-2)9-5-6-10/h3-5,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKWRPYUNDNNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174804
Record name 3-(Dipropylamino)propiononitrile
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dipropylamino)propiononitrile

CAS RN

20732-22-3
Record name 3-(Dipropylamino)propanenitrile
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Record name 3-(Dipropylamino)propanenitrile
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Record name NSC62641
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Record name 3-(Dipropylamino)propiononitrile
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Record name 3-(dipropylamino)propiononitrile
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Record name 3-(DIPROPYLAMINO)PROPANENITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Ge, J Pan, X Chen, C Qian, S Zhou - RSC advances, 2016 - pubs.rsc.org
A combined experimental and theoretical investigation on the hydrogenation of acrylonitrile catalyzed by Ni and Pd is presented. The experiments were conducted in an autoclave and …
Number of citations: 1 pubs.rsc.org
V Krishnakumar, C Gunanathan - Chemical Communications, 2018 - pubs.rsc.org
Selective catalytic α-deuteration of aliphatic nitriles using deuterium oxide as a deuterium source is reported. A PNP–ruthenium pincer complex catalyzed the α-deuteration of aliphatic …
Number of citations: 27 pubs.rsc.org
B Zou, HF Jiang - Chinese Journal of Chemistry, 2008 - Wiley Online Library
A safe, environmentally friendly and cost‐effective method for the synthesis of β‐amino acid derivatives has been developed. Treatment of α,β‐unsaturated compounds with aliphatic …
Number of citations: 23 onlinelibrary.wiley.com
X Liu, M Lu, G Gu, T Lu - Journal of the Iranian Chemical Society, 2011 - Springer
Some recyclable SO 3 H-functionalized ionic liquids have been used as catalysts in water for the aza-Michael reactions of amines with α,β-unsaturated compounds to produce β-amino …
Number of citations: 13 link.springer.com

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